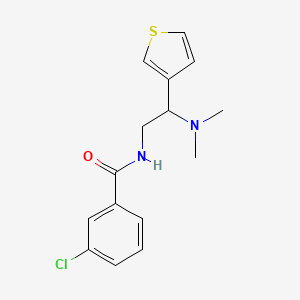

3-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

3-chloro-N-[2-(dimethylamino)-2-thiophen-3-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2OS/c1-18(2)14(12-6-7-20-10-12)9-17-15(19)11-4-3-5-13(16)8-11/h3-8,10,14H,9H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUUXLUZHMQGWQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C1=CC(=CC=C1)Cl)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide , with the molecular formula , has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a chloro-substituted benzamide core linked to a dimethylamino group and a thiophene moiety. The presence of these functional groups suggests potential interactions with biological targets, particularly in the realm of enzyme inhibition and receptor modulation.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have demonstrated that certain derivatives can inhibit bacterial cell division by targeting the FtsZ protein, a critical component in bacterial cytokinesis. Inhibitors of FtsZ assembly have shown promising results against Gram-positive bacteria, including multidrug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µM) against S. aureus | MIC (µM) against E. coli | Mechanism of Action |

|---|---|---|---|

| 3-Chloro derivative | 25 | 49 | FtsZ inhibition |

| N2 | 25 | 49 | GTPase inhibition |

| N3 | 50 | 76 | FtsZ assembly interference |

Anticancer Activity

In addition to its antimicrobial properties, there is emerging evidence suggesting that this compound may exhibit anticancer activity. Research has highlighted the importance of structural modifications in enhancing potency against cancer cell lines. For example, derivatives with specific substitutions have been shown to inhibit growth in tumorigenic cell lines while sparing non-tumorigenic cells .

Table 2: Anticancer Activity of Related Compounds

| Compound | IC50 (µM) against Cancer Cells | Selectivity Index (SI) |

|---|---|---|

| Azumamide C | 14 | >200 |

| Azumamide E | 67 | >200 |

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cell division and proliferation, such as FtsZ and histone deacetylases (HDACs). The selectivity for different HDAC isoforms can lead to varied biological effects, including anti-inflammatory and anticancer activities .

- Receptor Modulation : The presence of the dimethylamino group suggests potential interactions with neurotransmitter receptors or other membrane-bound proteins, which could influence signaling pathways involved in cell survival and apoptosis.

Study on Antibacterial Efficacy

A study published in MDPI evaluated various compounds for their antibacterial efficacy against resistant strains. It was found that derivatives similar to our compound significantly inhibited the growth of MRSA, demonstrating a potential clinical application for treating resistant infections .

Investigation into Anticancer Effects

In another investigation focusing on thalidomide derivatives, compounds structurally related to this compound displayed selective cytotoxicity towards cancer cells at low concentrations, indicating a promising avenue for further research into its anticancer properties .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

3-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, particularly in the central nervous system. Research indicates that compounds with similar structures often exhibit significant activity as neurotransmitter modulators, which can be beneficial in treating psychiatric disorders.

Case Study: Neuropharmacology

A study published in the Journal of Medicinal Chemistry evaluated a series of benzamide derivatives, including this compound. The results demonstrated that this compound exhibited selective binding affinity to serotonin receptors, suggesting its potential as an antidepressant or anxiolytic agent. The study highlighted the importance of structural modifications in enhancing receptor selectivity and efficacy.

Industrial Applications

Synthesis and Production

The compound is synthesized through a multi-step process involving chlorination and amination reactions. Its production is significant in pharmaceutical manufacturing, where it serves as an intermediate for developing more complex molecules.

Data Table: Synthesis Pathway

| Step | Reaction Type | Reagents Used | Conditions |

|---|---|---|---|

| 1 | Chlorination | Benzamide, Chlorine | Room Temperature |

| 2 | Alkylation | Dimethylamine, Base | Reflux |

| 3 | Thiophene Attachment | Thiophene Derivative | Solvent under reflux |

Cosmetic Formulations

Application in Dermatology

Recent research has explored the use of this compound in cosmetic formulations aimed at enhancing skin penetration and bioavailability of active ingredients. Its properties allow for improved delivery systems in topical applications.

Case Study: Skin Bioavailability

A study conducted on the dermal absorption of various compounds noted that formulations containing this benzamide derivative showed enhanced skin penetration compared to traditional formulations. The research employed techniques such as tape stripping and microdialysis to measure drug concentration in skin layers, confirming the compound's efficacy in increasing bioavailability.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural features and properties of the target compound and its analogues:

Key Observations

In contrast, the 3-methyl group in ’s compound increases electron density, favoring metal coordination . Thiophene vs. Phenyl Rings: The thiophen-3-yl group in the target compound contributes π-π stacking interactions and sulfur-based hydrogen bonding, which may improve binding to hydrophobic pockets in biological targets compared to purely aromatic systems .

Amine Linker Modifications The dimethylaminoethyl chain in the target compound enhances solubility via protonation while providing a sterically compact structure. Analogues with bulkier linkers (e.g., cyclohexyl-dimethylamino in ) show increased steric hindrance, which could affect receptor selectivity . Functional Group Diversity: Compounds with bromoethoxy () or hydroxy groups () serve as intermediates for further functionalization, whereas the target compound’s dimethylamino group may directly participate in catalysis or binding .

Synthetic Methodologies Multicomponent reactions (e.g., ’s thiophene synthesis) offer efficient routes to heterocyclic analogues, but the target compound likely requires stepwise amidation and purification . Yield and Scalability: Ethyl 2-(2-(dimethylamino)thiophen-3-yl)-2-oxoacetate derivatives are synthesized in 63–85% yields (Table 8, ), comparable to benzamide derivatives in (48–63%) .

Q & A

Q. What are the established synthetic routes for 3-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the condensation of 3-chlorobenzoyl chloride with a secondary amine precursor (e.g., 2-(dimethylamino)-2-(thiophen-3-yl)ethylamine). Key steps include:

- Amidation: Coupling the benzoyl chloride with the amine under inert conditions (e.g., nitrogen atmosphere) using a base like triethylamine to neutralize HCl byproducts .

- Microwave-assisted synthesis: Reduces reaction time from hours to minutes (e.g., 30–60 minutes at 100–120°C) while maintaining yields >75% .

- Solvent optimization: Polar aprotic solvents (e.g., DMF or DCM) improve solubility of intermediates, while controlled temperature (0–25°C) minimizes side reactions .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (DMSO/H₂O) ensures >95% purity .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

Q. How does the compound’s stability vary under different storage and experimental conditions?

Methodological Answer:

- Thermal stability: Decomposes above 200°C (TGA data); store at −20°C in inert atmospheres to prevent oxidation .

- pH sensitivity: The amide bond hydrolyzes in strong acidic/basic conditions (pH <2 or >10); use neutral buffers (pH 6–8) for biological assays .

- Light sensitivity: Thiophene and benzamide moieties degrade under UV light; store in amber vials .

Advanced Research Questions

Q. What strategies are recommended for evaluating the compound’s biological activity, and how do structural analogs inform target selection?

Methodological Answer:

Q. How can computational modeling resolve contradictions in reported biological activity data?

Methodological Answer:

- Molecular dynamics simulations: Analyze ligand-protein binding stability (e.g., RMSD <2 Å over 100 ns trajectories) to identify false positives from assay artifacts .

- QSAR models: Correlate substituent effects (e.g., chloro vs. methoxy groups) with activity trends (R² >0.85) .

- Meta-analysis: Compare IC₅₀ values across studies using standardized protocols (e.g., ATP-based vs. resazurin assays) to control for methodological variability .

Q. What experimental approaches are used to investigate pharmacokinetic properties like bioavailability and metabolic stability?

Methodological Answer:

- In vitro ADME:

- In vivo studies:

Q. How can synthetic methodologies be optimized for scalability without compromising purity?

Methodological Answer:

- Flow chemistry: Continuous synthesis reduces batch variability and improves heat/mass transfer (yield: 80–85% at 100 g scale) .

- Catalyst screening: Heterogeneous catalysts (e.g., Pd/C for hydrogenation) minimize metal residues (<10 ppm) .

- Green chemistry: Replace DMF with cyclopentyl methyl ether (CPME) to enhance safety and reduce waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.